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molecular formula C8H6BrNOS B8501271 3-Bromo-5-methoxythieno[2,3-c]pyridine

3-Bromo-5-methoxythieno[2,3-c]pyridine

Cat. No. B8501271
M. Wt: 244.11 g/mol
InChI Key: WXRWXSOIKDLPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

Into a suspension of 60% sodium hydride (18.6 mg, 0.465 mmol) in DMF (1.0 mL) was added a solution of 3-bromothieno[2,3-c]pyridin-5-ol (54.0 mg, 0.232 mmol) in DMF (3 mL) at RT in 5 min under an atmosphere of nitrogen. After 30 min stirring at RT, dimethyl sulfate (26.9 μL, 0.279 mmol) was added. The combined mixture was stirred at RT for 16 h. After that time, the solvent was removed in vacuo. The residue was then purified by ISCO chromatography (0 to 5% MeOH:DCM) to afford 11.2 mg (20%) of the title compound as a beige solid. 1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, J=0.8 Hz, 1H), 8.31 (s, 1 H), 7.01 (d, J=0.8 Hz, 1 H), 3.94 (s, 3 H); MS (ESI): 243.94, 245.90 [M+H]+; HPLC tR=4.15 min (ZQ3: polar—5 min).
Quantity
18.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
26.9 μL
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[C:10]([OH:13])[CH:11]=2)[S:6][CH:5]=1.S(OC)(O[CH3:18])(=O)=O>CN(C=O)C>[Br:3][C:4]1[C:12]2[C:7](=[CH:8][N:9]=[C:10]([O:13][CH3:18])[CH:11]=2)[S:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
18.6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
54 mg
Type
reactant
Smiles
BrC1=CSC2=CN=C(C=C21)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
26.9 μL
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 min stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The combined mixture was stirred at RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After that time, the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by ISCO chromatography (0 to 5% MeOH:DCM)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CSC2=CN=C(C=C21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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